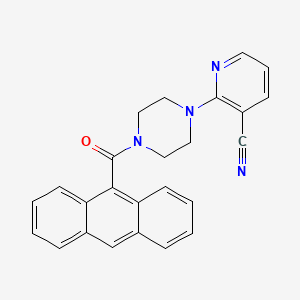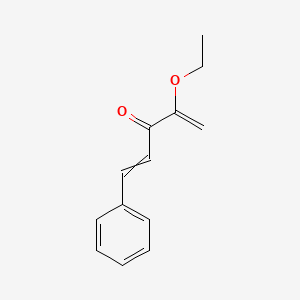
4-Ethoxy-1-phenylpenta-1,4-dien-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethoxy-1-phenylpenta-1,4-dien-3-one is an organic compound characterized by its unique structure, which includes an ethoxy group attached to a phenyl ring and a conjugated penta-1,4-dien-3-one system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-1-phenylpenta-1,4-dien-3-one typically involves the aldol condensation of ethyl acetoacetate with benzaldehyde, followed by dehydration to form the conjugated dienone system. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide under reflux conditions.
-
Step 1: Aldol Condensation
Reactants: Ethyl acetoacetate and benzaldehyde
Catalyst: Sodium hydroxide or potassium hydroxide
Conditions: Reflux in ethanol or methanol
-
Step 2: Dehydration
Conditions: Heating under reflux to remove water and form the conjugated dienone system
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-1-phenylpenta-1,4-dien-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the conjugated dienone system to saturated ketones or alcohols.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of saturated ketones or alcohols
Substitution: Formation of halogenated derivatives
Scientific Research Applications
4-Ethoxy-1-phenylpenta-1,4-dien-3-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antiviral and antibacterial activities.
Materials Science: The conjugated dienone system makes it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Agricultural Chemistry: The compound’s derivatives are explored for their potential as agrochemicals, particularly as antiviral agents for plant protection.
Mechanism of Action
The mechanism of action of 4-Ethoxy-1-phenylpenta-1,4-dien-3-one involves its interaction with molecular targets such as viral coat proteins and bacterial enzymes. For instance, it binds to the coat protein of tobacco mosaic virus, inhibiting its ability to infect host plants . The compound’s antibacterial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
4-Ethoxy-1-phenylpenta-1,4-dien-3-one can be compared with other similar compounds, such as:
1,5-Diphenylpenta-1,4-dien-3-one: This compound has a similar conjugated dienone system but with two phenyl groups.
1,4-Pentadien-3-one Derivatives: These compounds, containing various substituents, exhibit significant antiviral activities against plant viruses.
The uniqueness of this compound lies in its ethoxy group, which can influence its reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
649570-60-5 |
|---|---|
Molecular Formula |
C13H14O2 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
4-ethoxy-1-phenylpenta-1,4-dien-3-one |
InChI |
InChI=1S/C13H14O2/c1-3-15-11(2)13(14)10-9-12-7-5-4-6-8-12/h4-10H,2-3H2,1H3 |
InChI Key |
YFIRUXGCIPXNDM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=C)C(=O)C=CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


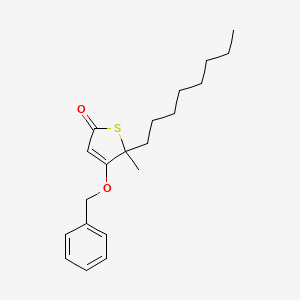
![Phenol, 2-[[3-(3-chlorophenyl)-2-quinoxalinyl]methyl]-4-methyl-](/img/structure/B15168543.png)
![[1,1'-Biphenyl]-2-carboxylic acid, 3',5-dimethoxy-, methyl ester](/img/structure/B15168559.png)
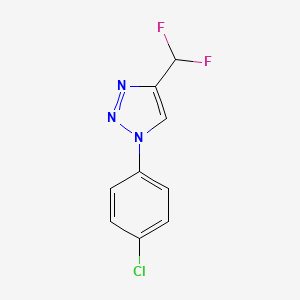
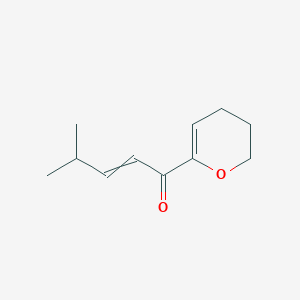
boranyl](/img/structure/B15168584.png)

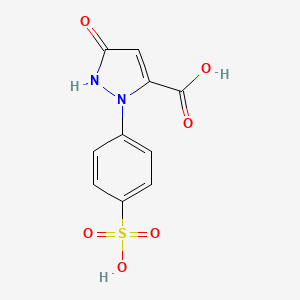

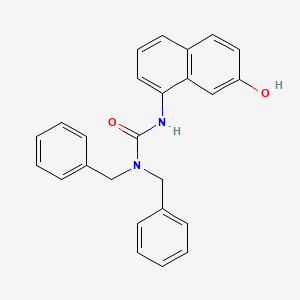
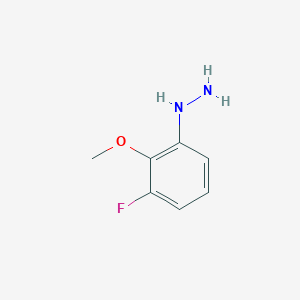

![[(4,4-Dimethyl-2-oxo-1,3-oxazolidin-3-yl)methyl]phosphonic acid](/img/structure/B15168641.png)
